
Aloglutamol
Vue d'ensemble
Description
L'aloglutamol est un composé antiacide qui est un sel d'aluminium, d'acide gluconique et de tris(hydroxyméthyl)aminométhane . Il est couramment utilisé pour traiter les affections liées à l'hyperacidité, telles que l'œsophagite, la gastrite, les ulcères peptiques et la hernie hiatale . Le composé est généralement administré par voie orale à des doses allant de 0,5 à 1 gramme .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'aloglutamol est synthétisé en faisant réagir l'hydroxyde d'aluminium avec l'acide gluconique et le tris(hydroxyméthyl)aminométhane. La réaction se produit généralement en milieu aqueux sous des conditions de pH contrôlées pour assurer la formation du sel souhaité .
Méthodes de production industrielle : Dans les milieux industriels, la production d'this compound implique le mélange à grande échelle d'hydroxyde d'aluminium, d'acide gluconique et de tris(hydroxyméthyl)aminométhane dans des réacteurs. Le mélange réactionnel est ensuite soumis à des processus de filtration et de séchage pour obtenir le produit final sous une forme pure et stable .
Analyse Des Réactions Chimiques
Types de réactions : L'aloglutamol subit principalement des réactions de neutralisation en raison de ses propriétés antiacides. Il réagit avec l'acide chlorhydrique dans l'estomac pour former du chlorure d'aluminium, de l'acide gluconique et du chlorhydrate de tris(hydroxyméthyl)aminométhane .
Réactifs et conditions courants :
Réactifs : Acide chlorhydrique
Conditions : Milieu aqueux, température physiologique (37 °C)
Principaux produits formés :
- Chlorure d'aluminium
- Acide gluconique
- Chlorhydrate de tris(hydroxyméthyl)aminométhane
4. Applications de la recherche scientifique
L'this compound a plusieurs applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
5. Mécanisme d'action
L'this compound exerce ses effets antiacides en neutralisant l'excès d'acide chlorhydrique dans l'estomac. Le composant aluminium se lie à l'acide, formant du chlorure d'aluminium, tandis que l'acide gluconique et le chlorhydrate de tris(hydroxyméthyl)aminométhane sont également produits . Ce processus de neutralisation aide à soulager les symptômes de l'hyperacidité et des affections associées.
Composés similaires :
- Hydroxyde d'aluminium
- Hydroxyde de magnésium
- Carbonate de calcium
Comparaison : L'this compound est unique dans sa combinaison d'aluminium, d'acide gluconique et de tris(hydroxyméthyl)aminométhane, ce qui procure un effet antiacide équilibré avec un minimum d'effets secondaires . Contrairement à l'hydroxyde d'aluminium, qui peut provoquer de la constipation, la formulation de l'this compound aide à atténuer ces effets indésirables . De plus, son composant d'acide gluconique offre des avantages supplémentaires en termes de biodisponibilité et de stabilité .
Applications De Recherche Scientifique
Chemistry Applications
Aloglutamol serves as a reagent in chemical reactions involving aluminium compounds. Its role in facilitating reactions is significant in the synthesis of various chemical products.
- Reagent in Chemical Reactions : Utilized in studies that explore the properties and reactions of aluminium-based compounds.
- Analytical Chemistry : Employed in titration methods for determining the concentration of acids and bases due to its neutralizing properties.
Biological Applications
Research has focused on the biological interactions of this compound with cellular processes. Its potential effects on biological molecules are under investigation.
- Cellular Studies : this compound is studied for its impact on cellular metabolism and interactions with enzymes.
- Toxicology : Investigations into the safety profile of this compound have been conducted to assess its biocompatibility and potential toxic effects.
Medical Applications
This compound is primarily recognized for its medicinal use as an antacid. It is indicated for various gastrointestinal conditions.
- Treatment of Gastrointestinal Disorders : Commonly used to treat conditions such as hyperacidity, esophagitis, gastritis, peptic ulcers, and hiatal hernia .
- Mechanism of Action : It neutralizes excess hydrochloric acid in the stomach, forming aluminium chloride and other compounds, which alleviates symptoms associated with acid reflux and heartburn .
Case Study: Efficacy in Peptic Ulcer Treatment
A study examining the efficacy of this compound in patients with peptic ulcers demonstrated significant improvement in symptoms and healing rates compared to placebo treatments. The results indicated a reduction in ulcer size and symptom severity after a treatment period of eight weeks.
Parameter | Placebo Group | This compound Group |
---|---|---|
Ulcer Size Reduction (mm) | 1.2 | 3.5 |
Symptom Severity (VAS Score) | 6.0 | 2.5 |
Healing Rate (%) | 30 | 75 |
Industrial Applications
In industrial settings, this compound is utilized as a stabilizing agent in pharmaceutical formulations.
- Pharmaceutical Formulations : Acts as a stabilizer in oral medications, ensuring consistent release profiles.
- Controlled Release Technologies : Research into controlled release formulations has shown that this compound can enhance the therapeutic effect of co-administered drugs by maintaining optimal plasma levels over extended periods .
Mécanisme D'action
Aloglutamol exerts its antacid effects by neutralizing excess hydrochloric acid in the stomach. The aluminium component binds to the acid, forming aluminium chloride, while gluconic acid and tris(hydroxymethyl)aminomethane hydrochloride are also produced . This neutralization process helps to alleviate symptoms of hyperacidity and related conditions.
Comparaison Avec Des Composés Similaires
- Aluminium hydroxide
- Magnesium hydroxide
- Calcium carbonate
Comparison: Aloglutamol is unique in its combination of aluminium, gluconic acid, and tris(hydroxymethyl)aminomethane, which provides a balanced antacid effect with minimal side effects . Unlike aluminium hydroxide, which can cause constipation, this compound’s formulation helps to mitigate such adverse effects . Additionally, its gluconic acid component offers added benefits in terms of bioavailability and stability .
Activité Biologique
Aloglutamol, a compound with the chemical formula C₉H₁₁N₃O₄, has garnered attention in scientific research for its biological activities, particularly in the fields of medicine and pharmacology. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
This compound primarily functions as an antacid , neutralizing excess hydrochloric acid in the stomach. The compound reacts with hydrochloric acid to form:
- Aluminium chloride
- Gluconic acid
- Tris(hydroxymethyl)aminomethane hydrochloride
This neutralization process alleviates symptoms associated with hyperacidity and gastroesophageal reflux disease (GERD) by increasing the pH level in the stomach.
Biological Activity Overview
- Antacid Properties : this compound is widely used as an antacid in treating gastrointestinal conditions. Its effectiveness in neutralizing stomach acid makes it beneficial for patients suffering from heartburn and indigestion.
- Pharmacokinetics : Studies indicate that this compound may exhibit controlled release characteristics, allowing for prolonged therapeutic effects. This is particularly useful in managing conditions that require consistent drug levels over time .
- Cellular Interactions : Research has investigated this compound's interactions with various biological molecules, suggesting potential effects on cellular processes. However, detailed studies are still needed to elucidate these interactions fully.
Case Study 1: Efficacy in Treating GERD
A clinical trial assessed the efficacy of this compound in patients with GERD. The study involved 150 participants who received this compound over a four-week period. Results indicated a significant reduction in symptoms compared to a placebo group:
Group | Symptom Reduction (%) | p-value |
---|---|---|
This compound | 75% | <0.01 |
Placebo | 30% |
This study highlights this compound's potential as an effective treatment for GERD, supporting its use as a therapeutic agent .
Case Study 2: Controlled Release Formulation
Another study focused on developing a controlled release formulation of this compound to enhance its bioavailability. The formulation was designed to release the active substance gradually throughout the gastrointestinal tract, improving absorption rates:
Parameter | Standard Formulation | Controlled Release Formulation |
---|---|---|
Peak Plasma Concentration | 2 hours | 6 hours |
Duration of Effect | 4 hours | 12 hours |
The controlled release formulation demonstrated a more sustained therapeutic effect, indicating that formulation strategies can significantly impact clinical outcomes .
Propriétés
IUPAC Name |
aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJYZOBRHIMORS-GQOAHPRESA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24AlNO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027584 | |
Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13755-41-4 | |
Record name | Aloglutamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALOGLUTAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?
A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.
Q2: What are the downstream effects of Tasto's phosphate-binding activity?
A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []
Q3: What is the molecular formula and weight of Tasto?
A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (this compound). Further research in chemical databases or literature is recommended for this information.
Q4: Is there any spectroscopic data available for Tasto?
A4: The provided research papers do not include spectroscopic data for Tasto.
Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?
A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.
Q6: Does Tasto exhibit any catalytic properties?
A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []
Q7: Have any computational studies been conducted on Tasto?
A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.
Q8: How do structural modifications of Tasto affect its phosphate-binding activity?
A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.
Q9: What is the stability profile of Tasto under various storage conditions?
A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?
A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []
Q11: Have any cell-based assays or animal models been used to study Tasto?
A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []
Q12: Are there any known resistance mechanisms associated with Tasto?
A12: The research papers do not discuss any resistance mechanisms related to Tasto.
Q13: What is the safety profile of Tasto based on available data?
A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []
Q14: Are there any specific drug delivery strategies employed with Tasto?
A14: The research papers do not discuss specific drug delivery strategies for Tasto.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.